molecular formula C10H14N5O8P B3052358 AMP N1-oxide CAS No. 4061-78-3

AMP N1-oxide

Cat. No.: B3052358
CAS No.: 4061-78-3
M. Wt: 363.22 g/mol
InChI Key: NHPUYVZFYMGZQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

AMP N1-oxide can be synthesized chemically by oxidizing adenosine monophosphate. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide or other peroxides under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure the stability of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the extraction of royal jelly followed by purification processes to isolate the compound. Alternatively, large-scale chemical synthesis can be employed using optimized reaction conditions to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

AMP N1-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its enhanced stability and potency compared to adenosine and adenosine monophosphate. Its ability to resist degradation by adenosine deaminase and its superior anti-inflammatory and neurotrophic activities make it a valuable compound for research and therapeutic applications .

Properties

IUPAC Name

[(2R,3S,4R,5R)-3,4-dihydroxy-5-(1-hydroxy-6-iminopurin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N5O8P/c11-8-5-9(13-3-15(8)18)14(2-12-5)10-7(17)6(16)4(23-10)1-22-24(19,20)21/h2-4,6-7,10-11,16-18H,1H2,(H2,19,20,21)/t4-,6-,7-,10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHPUYVZFYMGZQX-KQYNXXCUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)O)O)O)N=CN(C2=N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N=CN(C2=N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N5O8P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
AMP N1-oxide
Reactant of Route 2
AMP N1-oxide
Reactant of Route 3
AMP N1-oxide
Reactant of Route 4
AMP N1-oxide
Reactant of Route 5
AMP N1-oxide
Reactant of Route 6
AMP N1-oxide

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